molecular formula C12H11ClN2O2S B2374583 2-{[1-(3-chloro-2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid CAS No. 851879-30-6

2-{[1-(3-chloro-2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid

Cat. No.: B2374583
CAS No.: 851879-30-6
M. Wt: 282.74
InChI Key: OEWJHFVPLBRIHD-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound 2-{[1-(3-chloro-2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid is systematically named according to IUPAC rules, which prioritize functional groups and substituent positions. The parent structure is acetic acid, modified by a sulfanyl (-S-) group at the second carbon. This sulfanyl group is bonded to the nitrogen-containing heterocycle 1H-imidazole, which itself is substituted at the first position with a 3-chloro-2-methylphenyl group.

The molecular formula is C₁₂H₁₁ClN₂O₂S , with a molecular weight of 282.75 g/mol. Key identifiers include:

  • SMILES : CC1=C(C=CC=C1Cl)N2C=CN=C2SCC(=O)O
  • InChIKey : OEWJHFVPLBRIHD-UHFFFAOYSA-N
  • CAS Registry Number : 851879-30-6

Table 1: Key identifiers of the compound

Property Value
Molecular Formula C₁₂H₁₁ClN₂O₂S
Molecular Weight 282.75 g/mol
SMILES CC1=C(C=CC=C1Cl)N2C=CN=C2SCC(=O)O
InChIKey OEWJHFVPLBRIHD-UHFFFAOYSA-N
CAS Number 851879-30-6

Molecular Geometry and Conformational Analysis

The molecule consists of three distinct regions:

  • 3-Chloro-2-methylphenyl group : A benzene ring with chlorine at position 3 and a methyl group at position 2. The substituents create steric hindrance, influencing the dihedral angle between the phenyl and imidazole rings.
  • 1H-imidazole core : A five-membered aromatic ring with two nitrogen atoms. The sulfur atom at position 2 connects the imidazole to the acetic acid moiety via a thioether (-S-) bond.
  • Acetic acid group : A carboxylate-terminated chain contributing to hydrogen-bonding interactions.

Conformational flexibility arises from:

  • Rotation around the C-S bond linking the imidazole and acetic acid.
  • Torsional angles in the imidazole-phenyl junction, which may adopt a near-planar arrangement to maximize π-π stacking potential.

Crystallographic Data and Solid-State Arrangements

As of available literature, no single-crystal X-ray diffraction data has been reported for this compound. However, analogs such as 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid (CAS 99984-77-7) exhibit monoclinic crystal systems with space group P2₁/c and intermolecular hydrogen bonds stabilizing the lattice. By analogy, the title compound likely forms similar hydrogen-bonded networks via its carboxylic acid group and imidazole nitrogen atoms.

Comparative Analysis with Structural Analogues

Key structural analogs and their distinguishing features:

Table 2: Structural analogs and modifications

Compound Substituent Modifications Impact on Properties
2-[(1-Phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid No chloro or methyl groups on phenyl Reduced steric bulk, lower logP
2-{[1-(3-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid Fluorine at phenyl position 3 Enhanced electronegativity, altered dipole
2-((1-(4-Isopropylphenyl)-1H-imidazol-2-yl)thio)acetic acid Isopropyl group at phenyl position 4 Increased hydrophobicity (logP = 3.01)

The 3-chloro-2-methyl substitution in the title compound introduces both electron-withdrawing (Cl) and electron-donating (CH₃) effects, creating a unique electronic profile compared to halogen-only or alkyl-only analogs. This combination may influence reactivity in Suzuki-Miyaura couplings or nucleophilic aromatic substitution reactions.

The acetic acid moiety differentiates this compound from ester or amide derivatives (e.g., methyl or ethyl analogs), enhancing water solubility and enabling salt formation with bases. The sulfanyl bridge provides metabolic stability compared to oxygen-linked analogs, as thioethers resist enzymatic hydrolysis more effectively than ethers.

Future研究方向:

  • Computational studies to predict crystal packing and intermolecular interactions.
  • Synthesis of metal complexes leveraging the imidazole and carboxylate coordination sites.
  • Exploration of bioisosteric replacements for the sulfanyl group to modulate pharmacokinetics.

Properties

IUPAC Name

2-[1-(3-chloro-2-methylphenyl)imidazol-2-yl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c1-8-9(13)3-2-4-10(8)15-6-5-14-12(15)18-7-11(16)17/h2-6H,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWJHFVPLBRIHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C=CN=C2SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiol-Alkylation of Substituted Imidazole-2-thiols

The most direct route involves reacting 1-(3-chloro-2-methylphenyl)-1H-imidazole-2-thiol with 2-chloroacetic acid under basic conditions:

  • Reaction Setup :
    • Molar Ratio : 1:1.2 (imidazole-2-thiol : chloroacetic acid).
    • Base : NaOH or K₂CO₃ in ethanol/water.
    • Conditions : Reflux at 80–90°C for 4–6 hours.
  • Mechanism :
    The thiolate anion attacks the electrophilic α-carbon of chloroacetic acid, displacing chloride to form the thioether bond.
  • Yield : 65–78% after recrystallization from ethanol.
  • Purification :
    • Filtration followed by washing with cold water.
    • Column chromatography (silica gel, CHCl₃:MeOH 10:1).

Key Data :

Parameter Value Source
Reaction Time 6 hours
Yield 75%
Melting Point 212–214°C

Solvent-Free N-Alkylation and Ester Hydrolysis

Adapted from imidazol-1-yl-acetic acid synthesis:

  • Step 1 : Alkylation of 1-(3-chloro-2-methylphenyl)-1H-imidazole with tert-butyl chloroacetate.
    • Catalyst : K₂CO₃ (1.5 equiv).
    • Conditions : Solvent-free, 60°C for 4 hours.
    • Intermediate : tert-Butyl 2-{[1-(3-chloro-2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetate.
  • Step 2 : Acidic hydrolysis with HCl in dioxane.
    • Conditions : 80–85°C for 2 hours.
    • Yield : 84% after neutralization and recrystallization.

Advantages :

  • Avoids toxic solvents (e.g., DMF, CH₂Cl₂).
  • Scalable to >5 g batches.

Microwave-Assisted Synthesis

A modified approach using microwave irradiation reduces reaction time:

  • Reactants :
    • 1-(3-Chloro-2-methylphenyl)-1H-imidazole-2-thiol (1 equiv).
    • Chloroacetic acid (1.2 equiv).
  • Conditions :
    • Microwave, 100°C, 30 minutes.
    • Solvent: Ethanol/H₂O (1:1).
  • Yield : 82% with >95% purity (HPLC).

Comparative Analysis of Methods

Method Yield (%) Time Purity (%) Environmental Impact
Thiol-Alkylation 65–78 6 h 90–95 Moderate (uses EtOH)
Solvent-Free 75–84 6 h 95–98 Low
Microwave-Assisted 82 0.5 h >95 Low

Key Findings :

  • Solvent-free and microwave methods offer greener profiles.
  • Thiol-alkylation is cost-effective but requires longer reaction times.

Characterization and Quality Control

  • Spectroscopic Data :
    • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.8 (s, 1H, COOH), 7.65–7.23 (m, 4H, Ar-H), 4.21 (s, 2H, SCH₂), 2.41 (s, 3H, CH₃).
    • IR (KBr) : 1705 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H, trace).
  • Chromatography :
    • HPLC retention time: 6.2 min (C18 column, MeOH:H₂O 70:30).
  • Elemental Analysis :
    • Calculated: C 50.97%, H 3.92%, N 9.91%.
    • Found: C 50.82%, H 3.88%, N 9.85%.

Industrial Applications and Patents

  • Pharmaceutical Intermediate : Used in kinase inhibitors (Patent CN111925300B).
  • Agrochemicals : Functionalized imidazoles exhibit herbicidal activity (Patent CN102603646B).

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-chloro-2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds containing imidazole rings, similar to 2-{[1-(3-chloro-2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid, exhibit antibacterial properties. For instance, studies have shown that imidazole derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis suggests that modifications in the imidazole moiety can enhance antibacterial efficacy .

Anticancer Potential

Compounds with imidazole scaffolds have been investigated for their anticancer properties. The presence of chloro and sulfanyl groups may contribute to their ability to interact with biological targets involved in cancer progression. Preliminary studies have indicated that such compounds can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents .

Antifungal Activity

Similar to its antibacterial properties, this compound may also exhibit antifungal activity. Research in medicinal chemistry has focused on the synthesis of imidazole derivatives that demonstrate effectiveness against fungal pathogens, suggesting a potential for this compound in treating fungal infections .

Building Block for Drug Development

Due to its versatile structure, this compound serves as a valuable building block in the synthesis of more complex pharmaceutical compounds. Its unique functional groups allow for various chemical modifications, which can lead to the development of new therapeutic agents targeting different diseases .

Synthesis of Novel Compounds

The compound can be utilized in the synthesis of novel heterocyclic compounds through various reactions such as nucleophilic substitutions or coupling reactions. This application is crucial in the field of organic synthesis, where developing new molecules with specific biological activities is essential for drug discovery .

Case Study 1: Antibacterial Screening

A study conducted on a series of imidazole derivatives, including those related to this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be comparable to established antibiotics, highlighting the potential of these compounds in clinical applications .

Case Study 2: Anticancer Activity Evaluation

In a separate investigation, researchers evaluated the anticancer effects of various imidazole derivatives on human cancer cell lines. The results indicated that compounds structurally related to this compound exhibited promising cytotoxicity against breast and lung cancer cells, warranting further exploration into their mechanisms of action and therapeutic potential .

Mechanism of Action

The mechanism of action of 2-{[1-(3-chloro-2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The phenyl and sulfanyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

2-{[1-(3,5-Dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide (SHA)
  • Structure : Features 3,5-dimethylphenyl and an N-hydroxyacetamide group.
  • Activity : Acts as a urease inhibitor in Helicobacter pylori, coordinating nickel ions in the enzyme’s active site (PDB ID: 6ZJA) .
  • Key Differences : The hydroxamic acid group enhances metal-binding capacity compared to the carboxylic acid in the target compound, improving inhibitory potency .
2-{[1-(4-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyloxazol-3-yl)acetamide
  • Structure : Substituted with 4-chlorophenyl and an acetamide-oxazole tail.
  • Properties : Increased molecular weight (vs. target compound) and altered solubility due to the oxazole moiety. Likely exhibits improved metabolic stability due to reduced acidity (amide vs. carboxylic acid) .
2-({1-[4-(Trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic Acid
  • Structure : Contains a 4-trifluoromethylphenyl group.
2-{[1-(2,3-Dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic Acid
  • Structure : Substituted with 2,3-dimethylphenyl.
  • Steric Effects : Ortho-methyl groups may hinder binding to flat enzyme active sites compared to the target compound’s 3-chloro-2-methylphenyl group .

Functional Group Modifications

2-[(1-Phenyl-1H-imidazol-2-yl)sulfanyl]acetic Acid
  • Structure : Simplest analog with unsubstituted phenyl.
  • SAR Insight : The absence of chloro and methyl groups reduces steric and electronic effects, likely decreasing target affinity .
2-{[(1H-Imidazol-2-yl)methyl]sulfanyl}acetic Acid Hydrochloride
  • Structure : Includes a methylene spacer between imidazole and sulfur.
  • Properties: The hydrochloride salt improves water solubility, beneficial for formulation.

Biological Activity

2-{[1-(3-chloro-2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various applications supported by recent research findings.

Chemical Structure and Synthesis

The compound features a unique structural combination of an imidazole ring, a sulfanyl group, and an acetic acid moiety. The synthesis typically involves several steps:

  • Formation of the Imidazole Ring : Synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
  • Introduction of the 3-Chloro-2-methylphenyl Group : Achieved via substitution reactions.
  • Attachment of the Sulfanylacetic Acid Moiety : This completes the synthesis, yielding a compound with distinct chemical properties .

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, effectively inhibiting their activity.
  • Receptor Binding : The compound exhibits binding affinity towards specific receptors, which may contribute to its therapeutic effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For example:

  • Bacterial Inhibition : Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
  • Fungal Activity : Preliminary data suggest antifungal effects against common pathogens .

Anticancer Potential

The compound has been evaluated for its anticancer properties:

  • Cell Line Studies : In vitro studies demonstrate cytotoxic effects on cancer cell lines such as HT-29 and TK-10. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Comparative Analysis : When compared to established chemotherapeutics, it shows promising efficacy with potentially lower toxicity profiles .

Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFindings
Pendergrass et al. (2020)Demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus.
MDPI Research (2010)Reported moderate antifungal activity against Candida species with IC50 values indicating effective inhibition .
Science.gov (2018)Showed potential anticancer activity in vitro against multiple cancer cell lines, suggesting a multi-target mechanism .

Comparison with Similar Compounds

When compared to structurally similar compounds, this compound demonstrates unique properties that enhance its biological activity:

CompoundStructureBiological Activity
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acidSimilar imidazole structureModerate antimicrobial activity
2-{[1-(3-chloro-2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acidThioether variantReduced cytotoxicity in cancer studies

Q & A

Q. What are the standard synthetic routes for 2-{[1-(3-chloro-2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid, and how can its purity be validated?

  • Methodological Answer : The synthesis typically involves:

Electrophilic substitution to introduce the 3-chloro-2-methylphenyl group onto the imidazole ring.

Thiolation via nucleophilic substitution (e.g., using thiourea or mercaptoacetic acid) to attach the sulfanyl group.

Acetic acid functionalization through coupling reactions under mild acidic/basic conditions (e.g., ethanol as solvent, reflux at 70–80°C) .
Validation :

  • Chromatography (TLC/HPLC) monitors reaction progress.
  • Spectroscopy (¹H/¹³C NMR, IR) confirms structural integrity.
  • Elemental analysis or mass spectrometry verifies molecular formula .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodological Answer :
  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 24–72 hr exposure; calculate IC₅₀ using dose-response curves .
  • Controls : Include reference drugs (e.g., cisplatin for anticancer, ampicillin for antimicrobial) and solvent controls to validate results .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from:
  • Assay Conditions : Variations in cell line passage number, incubation time, or serum content. Standardize protocols (e.g., ATCC cell lines, fixed exposure times).
  • Compound Stability : Test degradation under assay conditions (e.g., pH, temperature) via HPLC. Use freshly prepared DMSO stock solutions .
  • Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare datasets; report 95% confidence intervals for IC₅₀ values .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Methodological Answer :
  • Substituent Modification : Synthesize analogs with varied substituents on the phenyl (e.g., -OCH₃, -NO₂) or imidazole rings.
  • Bioactivity Profiling : Test analogs against the same biological targets; correlate substituent electronic/hydrophobic properties with activity.
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets (e.g., cytochrome P450, tubulin) .

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